Oncrasin-1 is a small molecule identified through synthetic lethality screening on isogenic K-Ras mutant tumor cells. [] It selectively targets and kills cancer cells harboring K-Ras mutations, a genetic alteration frequently found in various cancers and associated with treatment resistance and poor prognosis. [, ] Oncrasin-1 demonstrates promising anti-cancer activity in vitro and in vivo, particularly in K-Ras mutant human lung cancer models. []
Synthesis Analysis
Oncrasin-1 and its analogues can be synthesized through various methods. One approach involves reacting 4-nitroindole-3-carbaldehyde with 3-chlorobenzyl bromide in the presence of sodium hydroxide and acetonitrile at room temperature, yielding 1-(3-chlorobenzyl)-4-nitroindole-3-carbaldehyde. [] This intermediate can then be further modified to generate Oncrasin-1 and other derivatives.
Molecular Structure Analysis
Oncrasin-1 consists of an indole ring core substituted at the 1-position with a 4-chlorobenzyl group and at the 3-position with a carbaldehyde group. [] Structure-activity relationship studies of Oncrasin-1 analogues suggest that the presence of either a hydroxymethyl or an aldehyde group at the 3-position of the indole ring is crucial for its activity. []
Chemical Reactions Analysis
Reduction: Reduction of the carbaldehyde group in 1-(3-chlorobenzyl)-4-nitroindole-3-carbaldehyde using sodium borohydride in ethanol at room temperature yields [1-(3-chlorobenzyl)-4-nitroindol-3-yl]methanol. []
Condensation: Under acidic conditions, [1-(3-chlorobenzyl)-4-nitroindol-3-yl]methanol undergoes condensation to form bis(1-(3-chlorobenzyl)-4-nitroindol-3-yl)methane. []
Mechanism of Action
Synthetic Lethality with K-Ras and PKCι: Oncrasin-1 exhibits synthetic lethality with oncogenic K-Ras and protein kinase C iota (PKCι). [, ] It induces abnormal aggregation of PKCι in the nucleus of sensitive cancer cells, leading to apoptosis. [, ]
Inhibition of RNA Polymerase II: Oncrasin-1 targets and inhibits the phosphorylation of the C-terminal domain of RNA polymerase II, a critical enzyme for RNA transcription. [, ] This disruption of RNA processing machinery contributes to its anti-cancer effects. []
JNK Activation and STAT3 Inhibition: Oncrasin-1 analogues, such as Oncrasin-72 (NSC-743380), activate the c-Jun N-terminal kinase (JNK) pathway and inhibit the JAK2/STAT3 signaling pathway. [, ] This modulation of multiple cancer-related pathways contributes to its overall antitumor activity. []
Applications
Investigate K-Ras-dependent signaling pathways: Oncrasin-1 serves as a valuable tool to dissect the role of K-Ras and its downstream effectors, including PKCι, in cancer cell survival and proliferation. [, ]
Develop novel cancer therapeutics: The discovery of Oncrasin-1 and its analogues has spurred the development of new anti-cancer agents targeting the K-Ras/PKCι pathway and other related signaling cascades. [, , , ]
Identify synthetic lethal interactions: Oncrasin-1 serves as a model compound for identifying synthetic lethal interactions in cancer cells, which can be exploited for developing targeted therapies. [, ]
Study the mechanisms of RNA polymerase II regulation: Oncrasin-1 and its derivatives are valuable tools for investigating the regulation and function of RNA polymerase II in both normal and cancerous cells. [, ]
Explore the therapeutic potential of JNK activation and STAT3 inhibition: The discovery that Oncrasin-1 analogues modulate JNK and STAT3 signaling provides a rationale for exploring these pathways as potential therapeutic targets in cancer. [, ]
Future Directions
Optimizing its efficacy and safety profile: Further structural modifications of Oncrasin-1 are needed to enhance its potency, selectivity, and pharmacological properties for potential clinical translation. [, ]
Exploring its effectiveness in combination therapies: Combining Oncrasin-1 or its derivatives with other anti-cancer agents, such as PARP inhibitors, could potentially enhance its therapeutic efficacy by targeting multiple cancer vulnerabilities. []
Related Compounds
NSC-743380 (Oncrasin-72)
Compound Description: NSC-743380 (also known as Oncrasin-72) is a potent analog of Oncrasin-1. This compound exhibits significant antitumor activity against various cancer cell lines, including those derived from lung, colon, ovary, kidney, and breast cancers . Notably, NSC-743380 demonstrates a superior safety profile and enhanced antitumor activity compared to another Oncrasin-1 analog, NSC-741909 .
Mechanistically, NSC-743380 operates by suppressing the phosphorylation of the C-terminal domain of RNA polymerase II, activating JNK, inhibiting JAK2/STAT3 phosphorylation, and suppressing cyclin D1 expression in sensitive human cancer cells . These actions contribute to its potent antitumor effects.
Relevance: As a potent analog of Oncrasin-1, NSC-743380 shares structural similarities and exhibits a comparable mechanism of action by inhibiting RNA polymerase II phosphorylation . The enhanced antitumor activity and improved safety profile of NSC-743380, as compared to Oncrasin-1, highlight its potential as a promising candidate for anticancer therapies .
NSC-741909 (Oncrasin-60)
Compound Description: NSC-741909 (also known as Oncrasin-60) is an analog of Oncrasin-1 that displays potent antitumor activity against a range of cancer cell lines, particularly those derived from lung, colon, breast, ovary, and kidney cancers . Notably, it exhibits a median 50% growth-inhibitory concentration (GI50) of approximately 10 nM in several sensitive cell lines .
Mechanistically, Oncrasin-60 induces sustained activation of c-Jun NH2-terminal kinase (JNK) in sensitive cancer cells, leading to apoptosis . This activation of JNK is critical for its cytotoxic effects.
1-[(3-Chlorophenyl)methyl]-1H-indole-3-methanol
Compound Description: This compound represents a specific example of an Oncrasin-1 analog where the aldehyde group at the 3-position of the indole ring is replaced with a hydroxymethyl group . These hydroxymethyl compounds, including this specific example, exhibit a range of potency compared to their corresponding aldehyde counterparts, with some being equipotent and others up to 100 times more potent .
Relevance: This compound highlights the structure-activity relationship (SAR) studies conducted on Oncrasin-1 analogs . Specifically, it demonstrates that replacing the aldehyde group with a hydroxymethyl group can significantly impact the compound's potency, indicating the importance of this position for its biological activity .
Compound Description: This series of compounds was designed by combining structural elements from PAC-1, a procaspase-3 activator, and Oncrasin-1 . These compounds demonstrated significant cytotoxicity against various cancer cell lines, with some being more potent than PAC-1 and Oncrasin-1 . Notably, compound 5e from this series exhibited strong procaspase-3 activation ability, suggesting its potential as a starting point for developing novel caspase activators and anticancer agents .
Relevance: This series of compounds highlights an effort to develop new anticancer agents by integrating structural features from both Oncrasin-1 and PAC-1, a known procaspase-3 activator . The potent cytotoxicity and procaspase-3 activation observed with some compounds in this series underscore the potential of this approach for identifying novel anticancer drug candidates.
4-Nitroindola-3-karboksaldehida Derivatives
Compound Description: This series includes three compounds: 1-(3-klorobenzil)-4-nitroindola-3-karbaldehida, [1-(3-klorobenzil)-4-nitroindola-3-il]metanol, and bis(1-(3-klorobenzil)-4-nitroindola-3-il)metana . These were synthesized as part of an effort to discover new anticancer agents inspired by the structures of indola-3-karbinol and Oncrasin-1.
Relevance: These compounds were synthesized as part of an effort to discover new anticancer agents inspired by the structures of indola-3-karbinol and Oncrasin-1 . The incorporation of m-chlorobenzyl and nitro groups in these derivatives was based on the observation that these groups can enhance anticancer activity in indole derivatives.
RITA
Compound Description: RITA is a small molecule known to reactivate wild-type p53 and exhibit potent anticancer effects without significantly impacting normal cells . Studies have shown that RITA inhibits mRNA processing and transcription, leading to the downregulation of numerous oncogenes and genes involved in DNA repair mechanisms, particularly homologous recombination .
Relevance: While structurally distinct from Oncrasin-1, RITA shares a similar mechanism of action by targeting mRNA processing and transcription, ultimately leading to the inhibition of essential oncogenes and DNA repair pathways .
Aminoflavone (AF)
Compound Description: Aminoflavone (AF) is an anticancer compound that, like RITA and Oncrasin-1, disrupts mRNA processing and transcription, leading to the downregulation of crucial oncogenes and genes associated with DNA repair, particularly homologous recombination . This mechanism of action underscores its potential as a therapeutic agent for cancer.
Relevance: Despite structural differences from Oncrasin-1, Aminoflavone shares a common mechanism by targeting mRNA processing and transcription, thereby suppressing the expression of key oncogenes and DNA repair pathways . This shared mechanism highlights a potential avenue for developing combination therapies using compounds like Oncrasin-1 and Aminoflavone.
Ferrocene Conjugates of Oncrasin-1 and Related Indoles
Compound Description: These conjugates represent a novel class of compounds synthesized by combining the structural features of Oncrasin-1 and its related indoles with ferrocene . While specific details regarding their structures and activities are limited, these conjugates are intended to explore the potential synergistic effects of combining the anticancer properties of Oncrasin-1 with the unique properties of ferrocene.
Relevance: These conjugates represent a direct structural modification of Oncrasin-1, aiming to enhance its anticancer properties by incorporating ferrocene . This approach highlights the ongoing efforts to optimize and improve the efficacy of Oncrasin-1 as a potential anticancer therapeutic.
Compound Description: These compounds represent a series of Oncrasin-like molecules incorporating an 18F radiolabel . The introduction of the 18F radiolabel enables the tracking and imaging of these molecules in biological systems, providing valuable insights into their distribution, metabolism, and potential as diagnostic or therapeutic agents.
Relevance: These radiolabeled Oncrasin-like molecules offer a powerful tool for studying the pharmacokinetic properties and behavior of Oncrasin-1-like compounds in vivo . This information is crucial for optimizing the development of Oncrasin-1-based therapies and understanding their potential applications in cancer diagnosis and treatment.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Olmesartan is a biphenylyltetrazole. It has a role as an antihypertensive agent and an angiotensin receptor antagonist. Olmesartan belongs to the angiotensin II receptor blocker (ARB) family of drugs, which also includes [telmisartan], [candesartan], [losartan], [valsartan], and [irbesartan]. ARBs selectively bind to angiotensin receptor 1 (AT1) and prevent the protein angiotensin II from binding and exerting its hypertensive effects, which include vasoconstriction, stimulation and synthesis of aldosterone and ADH, cardiac stimulation, and renal reabsorption of sodium, among others. Overall, olmesartan's physiologic effects lead to reduced blood pressure, lower aldosterone levels, reduced cardiac activity, and increased excretion of sodium. Olmesartan also affects the renin-angiotensin aldosterone system (RAAS), which plays an important role in hemostasis and regulation of kidney, vascular, and cardiac functions. Pharmacological blockade of RAAS via AT1 receptor blockade inhibits negative regulatory feedback within RAAS, which is a contributing factor to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease. In particular, heart failure is associated with chronic activation of RAAS, leading to inappropriate fluid retention, vasoconstriction, and ultimately a further decline in left ventricular function. ARBs have been shown to have a protective effect on the heart by improving cardiac function, reducing afterload, increasing cardiac output and preventing ventricular hypertrophy and remodelling. By comparison, the angiotensin-converting enzyme inhibitor (ACEi) class of medications (which includes drugs such as [ramipril], [lisinopril], and [perindopril]) inhibit the conversion of angiotensin I to angiotensin II through inhibition of the ACE enzyme. However, this does not prevent the formation of all angiotensin II within the body. The angiotensin II receptor blocker (ARB) family of drugs unique in that it blocks all angiotensin II activity, regardless of where or how it was synthesized. Olmesartan is commonly used for the management of hypertension and Type 2 Diabetes-associated nephropathy, particularly in patients who are unable to tolerate ACE inhibitors. ARBs such as olmesartan have been shown in a number of large-scale clinical outcomes trials to improve cardiovascular outcomes including reducing risk of myocardial infarction, stroke, the progression of heart failure, and hospitalization. Like other ARBs, olmesartan blockade of RAAS slows the progression of diabetic nephropathy due to its renoprotective effects. Orally available olmesartan is produced as the prodrug olmesartan medoxomil which is rapidly converted in vivo to the pharmacologically active olmesartan. It was developed by Daiichi Sankyo Pharmaceuticals and approved in 2002. Olmesartan is an Angiotensin 2 Receptor Blocker. The mechanism of action of olmesartan is as an Angiotensin 2 Receptor Antagonist. Olmesartan is an angiotensin II receptor blocker used in the therapy of hypertension. Olmesartan is associated with a low rate of transient serum aminotransferase elevations, but has yet to be linked to instances of acute liver injury. Olmesartan is a synthetic imidazole derivative and angiotensin II receptor antagonist with antihypertensive activity. Olmesartan selectively binds to the angiotensin type 1 (AT1) receptor subtype in vascular smooth muscle and adrenal gland, thereby competing with angiotensin II for binding to the AT1 receptor. This prevents angiotensin II-induced vasoconstriction and interferes with angiotensin II-mediated aldosterone secretion, thereby decreasing aldosterone production and preventing aldosterone-stimulated sodium retention and potassium excretion. See also: Olmesartan Medoxomil (active moiety of).
Oligomycin A is an oligomycin with formula C45H74011. An inhibitor of mitochondrial F1FO ATP synthase that induces apoptosis in a variety of cell types and exhibits antifungal, antitumour, and nematicidal activities, but its clinical application has been limited by poor solubility in water and other biocompatible solvents. It has a role as an EC 3.6.3.14 (H(+)-transporting two-sector ATPase) inhibitor, an antineoplastic agent and a nematicide. It is a diketone, a pentol, an antibiotic antifungal agent and an oligomycin.
Olmesartan is a biphenylyltetrazole. It has a role as an antihypertensive agent and an angiotensin receptor antagonist. Olmesartan belongs to the angiotensin II receptor blocker (ARB) family of drugs, which also includes [telmisartan], [candesartan], [losartan], [valsartan], and [irbesartan]. ARBs selectively bind to angiotensin receptor 1 (AT1) and prevent the protein angiotensin II from binding and exerting its hypertensive effects, which include vasoconstriction, stimulation and synthesis of aldosterone and ADH, cardiac stimulation, and renal reabsorption of sodium, among others. Overall, olmesartan's physiologic effects lead to reduced blood pressure, lower aldosterone levels, reduced cardiac activity, and increased excretion of sodium. Olmesartan also affects the renin-angiotensin aldosterone system (RAAS), which plays an important role in hemostasis and regulation of kidney, vascular, and cardiac functions. Pharmacological blockade of RAAS via AT1 receptor blockade inhibits negative regulatory feedback within RAAS, which is a contributing factor to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease. In particular, heart failure is associated with chronic activation of RAAS, leading to inappropriate fluid retention, vasoconstriction, and ultimately a further decline in left ventricular function. ARBs have been shown to have a protective effect on the heart by improving cardiac function, reducing afterload, increasing cardiac output and preventing ventricular hypertrophy and remodelling. By comparison, the angiotensin-converting enzyme inhibitor (ACEi) class of medications (which includes drugs such as [ramipril], [lisinopril], and [perindopril]) inhibit the conversion of angiotensin I to angiotensin II through inhibition of the ACE enzyme. However, this does not prevent the formation of all angiotensin II within the body. The angiotensin II receptor blocker (ARB) family of drugs unique in that it blocks all angiotensin II activity, regardless of where or how it was synthesized. Olmesartan is commonly used for the management of hypertension and Type 2 Diabetes-associated nephropathy, particularly in patients who are unable to tolerate ACE inhibitors. ARBs such as olmesartan have been shown in a number of large-scale clinical outcomes trials to improve cardiovascular outcomes including reducing risk of myocardial infarction, stroke, the progression of heart failure, and hospitalization. Like other ARBs, olmesartan blockade of RAAS slows the progression of diabetic nephropathy due to its renoprotective effects. Orally available olmesartan is produced as the prodrug olmesartan medoxomil which is rapidly converted in vivo to the pharmacologically active olmesartan. It was developed by Daiichi Sankyo Pharmaceuticals and approved in 2002. Olmesartan is an Angiotensin 2 Receptor Blocker. The mechanism of action of olmesartan is as an Angiotensin 2 Receptor Antagonist. Olmesartan is an angiotensin II receptor blocker used in the therapy of hypertension. Olmesartan is associated with a low rate of transient serum aminotransferase elevations, but has yet to be linked to instances of acute liver injury. Olmesartan is a synthetic imidazole derivative and angiotensin II receptor antagonist with antihypertensive activity. Olmesartan selectively binds to the angiotensin type 1 (AT1) receptor subtype in vascular smooth muscle and adrenal gland, thereby competing with angiotensin II for binding to the AT1 receptor. This prevents angiotensin II-induced vasoconstriction and interferes with angiotensin II-mediated aldosterone secretion, thereby decreasing aldosterone production and preventing aldosterone-stimulated sodium retention and potassium excretion. See also: Olmesartan Medoxomil (active moiety of).
More active S-enantiomer of EMA400, a potent and highly selective AT2R antagonist Olodanrigan, also known as EMA401, is a novel orally available and highly selective angiotensin II type 2 receptor (AT2R) antagonist.
Olodaterol is a member of the class of benzoxazine that is 6-hydroxy-1,4-benzoxazin-3-one in which the hydrogen at position 4 is replaced by a (1R)-1-hydroxy-2-{[1-(4-methoxyphenyl)-2-methylpropan-2-yl]amino}ethyl group. Used (as its hydrochloride salt) for long-term treatment of airflow obstruction in patients with chronic obstructive pulmonary disease including chronic bronchitis and/or emphysema. It has a role as a beta-adrenergic agonist and a bronchodilator agent. It is a benzoxazine, a member of phenols, an aromatic ether, a secondary alcohol and a secondary amino compound. It is a conjugate base of an olodaterol(1+). Olodaterol is a novel, long-acting beta2-adrenergic agonist (LABA) that exerts its pharmacological effect by binding and activating beta2-adrenergic receptors located primarily in the lungs. Beta2-adrenergic receptors are membrane-bound receptors that are normally activated by endogenous epinephrine whose signalling, via a downstream L-type calcium channel interaction, mediates smooth muscle relaxation and bronchodilation. Activation of the receptor stimulates an associated G protein which then activates adenylate cyclase, catalyzing the formation of cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA). Elevation of these two molecules induces bronchodilation by relaxation of airway smooth muscles. It is by this mechanism that olodaterol is used for the treatment of chronic obstructive pulmonary disease (COPD) and the progressive airflow obstruction that is characteristic of it. Treatment with bronchodilators helps to mitigate associated symptoms such as shortness of breath, cough, and sputum production. Single doses of olodaterol have been shown to improve forced expiratory volume in 1 sec (FEV1) for 24 h in patients with COPD, allowing once daily dosing. A once-a-day treatment with a LABA has several advantages over short-acting bronchodilators and twice-daily LABAs including improved convenience and compliance and improved airflow over a 24-hour period. Despite similarities in symptoms, olodaterol is not indicated for the treatment of acute exacerbations of COPD or for the treatment of asthma. Olodaterol is a beta2-Adrenergic Agonist. The mechanism of action of olodaterol is as an Adrenergic beta2-Agonist. See also: Olodaterol Hydrochloride (active moiety of).
2-[11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid is a heterotricyclic compound. Olopatadine is a selective histamine H1 antagonist and mast cell stabilizer that works by attenuating inflammatory and allergic reactions. It is a structural analog of [doxepin], which has a minimal anti-allergic activity. Olopatadine works by blocking the effects of histamine, which is a primary inflammatory mediator that causes inflammatory and allergic reactions. An ophthalmic solution of olopatadine was approved by the FDA and European Union for the treatment of seasonal and perennial allergic conjunctivitis in 1996 and 2002, respectively. In comparison to other anti-allergenic ophthalmic medications, olopatadine displays a good comfort and tolerability profile since it does not cause perturbation of cell membranes. Olopatadine is used for the symptomatic treatment of ocular itching associated with allergic conjunctivitis in ophthalmic formulations and seasonal allergic rhinitis in intranasal formulations. It is currently marketed under several brand names, including Pazeo, Patanase, and Opatanol. Olopatadine is a Histamine-1 Receptor Inhibitor, and Mast Cell Stabilizer, and Histamine-1 Receptor Antagonist. The mechanism of action of olopatadine is as a Histamine H1 Receptor Antagonist. The physiologic effect of olopatadine is by means of Decreased Histamine Release. Olopatadine is a dual action selective histamine H1 receptor antagonist and mast cell stabilizer with anti-allergic activity. Olopatadine stabilizes mast cells and prevents histamine release from mast cells. In addition, this agent also blocks histamine H1 receptors, thereby preventing histamine from binding to these receptors. Both actions prevent the effects of histamine on capillaries, bronchial smooth muscle, and gastrointestinal (GI) smooth muscle, including histamine-induced vasodilation, increased capillary permeability, bronchoconstriction, and spasmodic contraction of GI smooth muscle. This drug also prevents histamine-induced pain and itching of mucous membranes. Used to treat allergic conjunctivitis (itching eyes), olopatadine inhibits the release of histamine from mast cells. It is a relatively selective histamine H1 antagonist that inhibits the in vivo and in vitro type 1 immediate hypersensitivity reaction including inhibition of histamine induced effects on human conjunctival epithelial cells. An antihistamine with mast-cell stabilizing properties used as eye drops in the treatment of ALLERGIC CONJUNCTIVITIS. See also: Olopatadine Hydrochloride (has salt form).